REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:14][OH:15].[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH:1]([CH3:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(C(C)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(C(C)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:14][OH:15].[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH:1]([CH3:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(C(C)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(C(C)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:14][OH:15].[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH:1]([CH3:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(C(C)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(C(C)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |